(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2248209-61-0
VCID: VC5701029
InChI: InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1
SMILES: CC(C1=CC2=C(CCC2)C=C1)C(=O)O
Molecular Formula: C12H14O2
Molecular Weight: 190.242

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

CAS No.: 2248209-61-0

Cat. No.: VC5701029

Molecular Formula: C12H14O2

Molecular Weight: 190.242

* For research use only. Not for human or veterinary use.

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid - 2248209-61-0

Specification

CAS No. 2248209-61-0
Molecular Formula C12H14O2
Molecular Weight 190.242
IUPAC Name (2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Standard InChI InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1
Standard InChI Key ITXZGGXWFWJKSF-QMMMGPOBSA-N
SMILES CC(C1=CC2=C(CCC2)C=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid consists of a propanoic acid backbone substituted at the α-position with a 2,3-dihydro-1H-inden-5-yl group. The indene moiety comprises a bicyclic system of fused benzene and cyclopentene rings, with partial saturation at the cyclopentene ring (positions 2 and 3). The (2S) stereochemistry at the α-carbon introduces chirality, which may influence its biological interactions and physicochemical properties .

Table 1: Key Molecular Descriptors

PropertyValue/Description
IUPAC Name(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid
Molecular FormulaC₁₃H₁₆O₂
Molar Mass204.27 g/mol
Chiral Centers1 (C2)
Aromatic SystemsBenzene (indenyl group)
Functional GroupsCarboxylic acid, bicyclic hydrocarbon

Stereochemical Considerations

The (2S) configuration places the indenyl group and hydrogen atom on opposite sides of the chiral center. This spatial arrangement may impact crystallinity, solubility, and receptor binding affinity. Comparative analyses of enantiomeric pairs in related compounds, such as (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid, suggest that stereochemistry significantly modulates metabolic stability and target engagement .

Synthetic Methodologies

Retrosynthetic Analysis

  • Carboxylation of Indenylmagnesium Halides:
    Grignard reagents derived from 5-bromo-2,3-dihydro-1H-indene may react with carbon dioxide to form the corresponding carboxylic acid. For example, the synthesis of 3-(2,3-dihydro-1H-inden-5-yl)propanoic acid derivatives has been achieved via carboxylation of indenylmagnesium bromide intermediates .

  • Reductive Amination and Hydrolysis:
    A multi-step route involving reductive amination of indenyl ketones followed by hydrolysis could yield the target compound. The synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives (e.g., Compound 18 in ) demonstrates the utility of LiAlH₄-mediated reductions and subsequent functional group transformations.

Experimental Protocols from Literature

The Der Pharma Chemica study outlines a protocol for synthesizing indole-propanoic acid conjugates (e.g., Compound 20) that may be adapted for the target molecule:

  • Step 1: Alkylation of Indene

    • React 5-bromo-2,3-dihydro-1H-indene with methyl acrylate under Heck coupling conditions to install the propanoate side chain.

    • Catalysts: Pd(OAc)₂, PPh₃; Base: Et₃N; Solvent: DMF.

  • Step 2: Saponification

    • Hydrolyze the ester intermediate using LiOH in a THF/MeOH/H₂O mixture.

    • Typical conditions: 4 h at room temperature, followed by acidification to precipitate the carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C, 12 h65%
2LiOH, THF/MeOH/H₂O, rt, 4 h85%

Physicochemical Properties

Predicted Properties

While experimental data for the exact compound are scarce, QSAR models and analog-based extrapolations suggest the following:

  • logP: ~2.8 (moderate lipophilicity, comparable to ibuprofen)

  • Aqueous Solubility: ~0.1 mg/mL (poor solubility, necessitating prodrug strategies)

  • pKa: ~4.2 (typical for carboxylic acids)

The indenyl group contributes to enhanced rigidity and π-π stacking potential relative to simpler arylpropanoic acids .

Spectral Characteristics

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H stretch).

  • ¹H NMR:

    • δ 1.8–2.1 ppm (m, 2H, CH₂CH₂CO₂H)

    • δ 2.5–2.7 ppm (m, 1H, CH-indene)

    • δ 6.8–7.2 ppm (m, 3H, aromatic H)

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The chiral α-center and rigid indenyl group make this compound a viable building block for constrained peptidomimetics. For instance, coupling with amino acid residues via EDC/HOBt chemistry could yield protease-resistant peptide analogs .

Prodrug Development

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) may improve bioavailability. Prodrug activation via hepatic esterases has been successfully employed for related propanoic acid drugs .

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